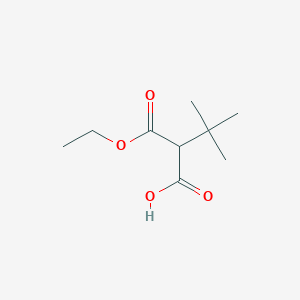

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid

説明

The compound “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” is an organic compound. Organic compounds like this often contain carbon, hydrogen, and oxygen atoms . They can be part of larger molecules and can participate in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid” are not available, similar compounds can be synthesized through various methods. For instance, protodeboronation of alkyl boronic esters has been reported .科学的研究の応用

Atmospheric Chemistry

A study identified polar organic compounds, including multifunctional organic compounds similar to 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid, in atmospheric particulate matter. These compounds are potential tracers for secondary organic aerosol from monoterpenes, suggesting a role in understanding atmospheric chemistry and pollution sources (Jaoui et al., 2005).

Organic Synthesis

In organic synthesis, derivatives of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid have been used in Diels–Alder reactions, demonstrating stereoselectivity and regioselectivity. This indicates its utility in creating complex organic structures, which is fundamental in synthetic chemistry (Bansal et al., 2002).

Catalysis and Reaction Mechanisms

The compound has been involved in studies of hydrocarbonylation and dimerization reactions, revealing insights into catalytic processes and reaction mechanisms. This is vital for developing new catalytic methods and understanding chemical reactivity (Murata & Matsuda, 1982).

Crystallography and Material Science

Research in crystallography and material science has utilized derivatives of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid. These studies contribute to the understanding of molecular structures and the development of new materials (Abell et al., 1991).

Synthesis of Heterocycles

The compound has been a precursor in synthesizing various heterocycles, highlighting its versatility in organic synthesis and potential applications in creating bioactive compounds (Honey et al., 2012).

Ring Expansion Studies

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid derivatives have been used in ring expansion studies, which are crucial for understanding reaction mechanisms and developing synthetic methodologies (Maas & Bender, 2000).

作用機序

Target of Action

It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .

Mode of Action

Related compounds, such as pinacol boronic esters, undergo catalytic protodeboronation utilizing a radical approach . This process involves the transfer of the α-amino group of L-lysine to acceptor oxoacids .

Biochemical Pathways

Related compounds are known to participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Pharmacokinetics

It’s known that boronic acids and their esters, which are similar compounds, are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

Related compounds, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.

特性

IUPAC Name |

2-ethoxycarbonyl-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-13-8(12)6(7(10)11)9(2,3)4/h6H,5H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUFLUUYBYPRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)-3,3-dimethylbutanoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2896974.png)